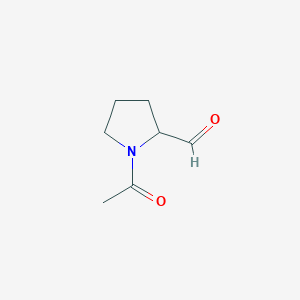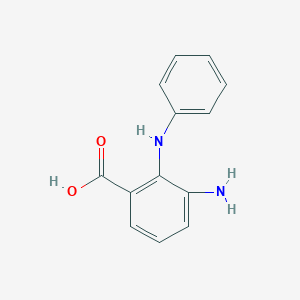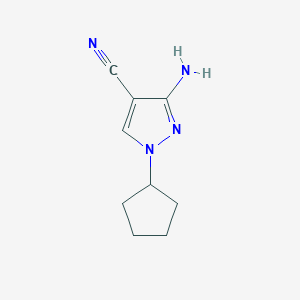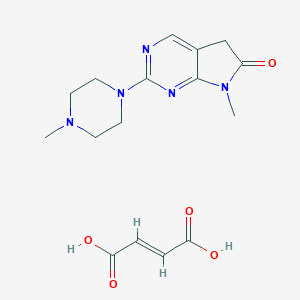
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is not fully understood. However, it is believed to act through the modulation of ion channels and receptors, leading to changes in cellular signaling pathways. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
生化学的および生理学的効果
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
実験室実験の利点と制限
One advantage of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) in lab experiments is its reproducible synthesis method. This compound has also been extensively studied, and its potential applications in various fields of scientific research have been well documented. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
将来の方向性
There are several future directions for the study of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1). One potential direction is the development of this compound as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of this compound as a modulator of ion channels and receptors. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound. Finally, the potential use of this compound as a fluorescent probe for the detection of DNA and RNA should be further explored.
合成法
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) involves the reaction of 2,4,6-trichloropyrimidine with 2-amino-4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester in the presence of a base. The resulting compound is then reacted with (Z)-butenedioic acid to yield the final product. The synthesis of this compound has been reported in several research papers and is considered to be a reliable and reproducible method.
科学的研究の応用
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In biochemistry, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
特性
CAS番号 |
122113-45-5 |
|---|---|
製品名 |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) |
分子式 |
C16H21N5O5 |
分子量 |
363.37 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H17N5O.C4H4O4/c1-15-3-5-17(6-4-15)12-13-8-9-7-10(18)16(2)11(9)14-12;5-3(6)1-2-4(7)8/h8H,3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
FCSMQHXKNDXBCC-UHFFFAOYSA-N |
異性体SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
同義語 |
but-2-enedioic acid, 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazab icyclo[4.3.0]nona-1,3,5-trien-8-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



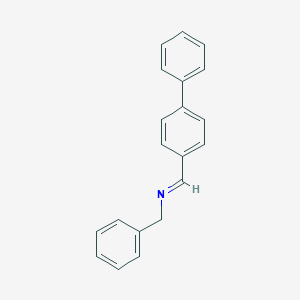
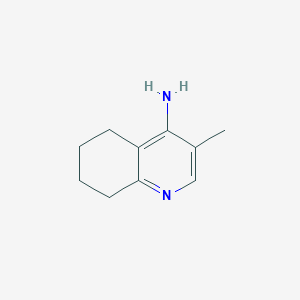
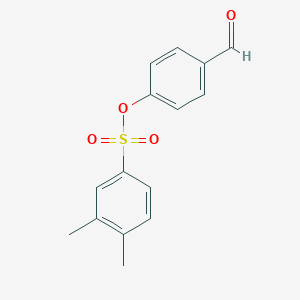
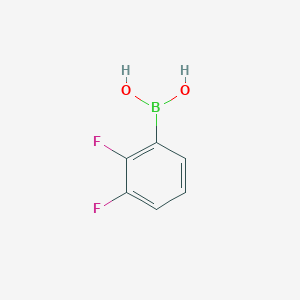
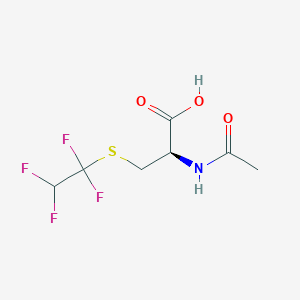
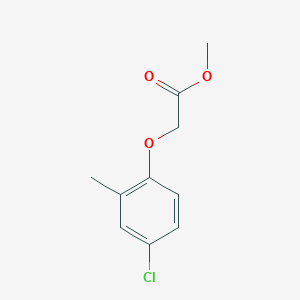

![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
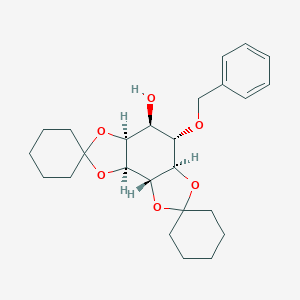
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
